5-Cyclopropyl-2-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHQKMCJTAZYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 5 Cyclopropyl 2 Methoxybenzaldehyde
Reactions of the Aldehyde Functionality
The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The presence of the electron-donating methoxy (B1213986) group can slightly reduce the electrophilicity of the carbonyl carbon. However, a wide range of nucleophilic addition reactions are still expected to occur.
One of the most common nucleophilic addition reactions is the formation of cyanohydrins upon treatment with hydrogen cyanide, typically in the presence of a catalytic amount of base. Another important class of reactions involves the addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the carbonyl group. These reactions are fundamental for carbon-carbon bond formation and lead to the synthesis of secondary alcohols. For instance, the reaction of 5-Cyclopropyl-2-methoxybenzaldehyde with a Grignard reagent would proceed via a nucleophilic attack on the carbonyl carbon, followed by an acidic workup to yield the corresponding secondary alcohol.
The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.
| Reaction Type | Nucleophile/Reagent | Predicted Product |
| Cyanohydrin Formation | HCN, Base (e.g., KCN) | 2-(5-Cyclopropyl-2-methoxyphenyl)-2-hydroxyacetonitrile |
| Grignard Reaction | RMgX, then H₃O⁺ | (5-Cyclopropyl-2-methoxyphenyl)(R)methanol |
| Organolithium Addition | RLi, then H₃O⁺ | (5-Cyclopropyl-2-methoxyphenyl)(R)methanol |
| Wittig Reaction | Ph₃P=CHR' | 1-Cyclopropyl-4-(2-alkenyl)-2-methoxybenzene |
Oxidation Reactions of Aromatic Aldehydes
Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from dichromate salts and acid. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.comyoutube.com The oxidation with potassium permanganate is typically carried out under basic, acidic, or neutral conditions. youtube.comlibretexts.orgmasterorganicchemistry.comyoutube.com Under vigorous conditions, potassium permanganate can also lead to the cleavage of carbon-carbon bonds. youtube.comlibretexts.org
The oxidation of this compound to 5-cyclopropyl-2-methoxybenzoic acid is a key transformation.
| Oxidizing Agent | Reaction Conditions | Predicted Product |
| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral | 5-Cyclopropyl-2-methoxybenzoic acid |
| Chromic Acid (H₂CrO₄) | Acidic (e.g., H₂SO₄/Na₂Cr₂O₇) | 5-Cyclopropyl-2-methoxybenzoic acid |
| Tollens' Reagent | AgNO₃, NH₄OH | 5-Cyclopropyl-2-methoxybenzoic acid (as carboxylate) |
| Fehling's Solution | CuSO₄, tartrate, base | 5-Cyclopropyl-2-methoxybenzoic acid (as carboxylate) |
Reduction Reactions of Aromatic Aldehydes
The aldehyde group can be easily reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgbyjus.comugm.ac.idyoutube.comyoutube.com Sodium borohydride is a milder reducing agent and is often used in protic solvents like ethanol (B145695) or methanol. ugm.ac.idyoutube.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. wikipedia.orgbyjus.comyoutube.com Both reagents will selectively reduce the aldehyde in the presence of the aromatic ring and the cyclopropyl (B3062369) group.
Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also be employed to reduce the aldehyde to an alcohol.
| Reducing Agent | Reaction Conditions | Predicted Product |
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., CH₃OH, C₂H₅OH) | (5-Cyclopropyl-2-methoxyphenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Aprotic solvent (e.g., Et₂O, THF) 2. H₃O⁺ workup | (5-Cyclopropyl-2-methoxyphenyl)methanol |
| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt, Ni) | (5-Cyclopropyl-2-methoxyphenyl)methanol |
Disproportionation Reactions: The Cannizzaro Reaction Mechanism and Scope
The Cannizzaro reaction is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound. wikipedia.orgchemistrytalk.orgchemistrysteps.comiitk.ac.in In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.orgchemistrytalk.org
The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate. wikipedia.org This intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, resulting in the formation of a carboxylate and an alkoxide. wikipedia.org A final proton exchange yields the corresponding carboxylic acid and primary alcohol. wikipedia.org Under the strongly alkaline conditions, the product is typically the sodium or potassium salt of the carboxylic acid. wikipedia.org
For this compound, the Cannizzaro reaction would yield 5-cyclopropyl-2-methoxybenzoic acid and (5-cyclopropyl-2-methoxyphenyl)methanol. A crossed Cannizzaro reaction, using a more reactive aldehyde like formaldehyde (B43269) as a sacrificial reductant, could be employed to achieve a higher yield of the desired alcohol. chemistrytalk.orgchemistrysteps.comiitk.ac.in
| Reactants | Base | Predicted Products |
| 2 molecules of this compound | Concentrated NaOH or KOH | 5-Cyclopropyl-2-methoxybenzoic acid (as salt) and (5-Cyclopropyl-2-methoxyphenyl)methanol |
| This compound and Formaldehyde | Concentrated NaOH or KOH | (5-Cyclopropyl-2-methoxyphenyl)methanol and Formic acid (as salt) |
Reactivity of the Cyclopropyl Moiety
The cyclopropane (B1198618) ring is a strained three-membered ring that can exhibit reactivity similar to that of a double bond in certain reactions.
Ring-Opening Reactions of the Cyclopropane Ring
The cyclopropane ring in this compound can undergo ring-opening reactions under specific conditions, although it is generally more stable than a simple cyclopropane due to its attachment to the aromatic ring. These reactions can be initiated by electrophiles, radicals, or under acidic or basic conditions.
Acid-catalyzed ring-opening of arylcyclopropanes typically proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack. nih.govresearchgate.netstackexchange.comnih.gov The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocationic intermediate. In the case of this compound, the electron-donating nature of the aromatic ring would stabilize a positive charge on the benzylic carbon, making it the likely site of nucleophilic attack.
Radical-mediated ring-opening can also occur, often initiated by a radical initiator. The stability of the resulting radical species dictates the reaction pathway.
Base-catalyzed ring-opening of cyclopropanes is less common and generally requires the presence of strong electron-withdrawing groups on the cyclopropane ring, which is not the case for this compound. Therefore, this pathway is considered less likely under typical basic conditions used for reactions at the aldehyde.
| Reaction Condition | Initiator/Reagent | Predicted Outcome |
| Acidic Conditions | Strong acid (e.g., H₂SO₄), Nucleophile (e.g., H₂O, ROH) | Ring-opened product, e.g., 1-(2-methoxy-5-(1-hydroxypropyl)phenyl)ethan-1-one |
| Radical Conditions | Radical initiator (e.g., AIBN), H-donor | Ring-opened and rearranged products |
Cyclopropylcarbinyl Cation Rearrangements
A hallmark of cyclopropyl-substituted systems is their propensity to undergo rearrangement via cyclopropylcarbinyl cations. These non-classical carbocations are known for their delocalized positive charge and can be key intermediates in a variety of synthetic transformations. rsc.org In the context of this compound, protonation of the aldehyde or other reactions that generate a positive charge adjacent to the cyclopropyl group could initiate such rearrangements.
Upon treatment with strong acids, the dehydration of cyclopropylcarbinols can generate cyclopropylcarbinyl cations. nih.gov These cations can then be trapped by nucleophiles. The stability and subsequent reaction pathways of these cationic intermediates are influenced by the substituents on the cyclopropyl ring. chemrxiv.org For instance, the presence of an aryl group can increase the stability of a related homoallylic cation, making rearrangements more competitive with direct nucleophilic attack. chemrxiv.org In the case of this compound, the methoxy-substituted phenyl ring would play a significant role in stabilizing any cationic intermediates that form.
These rearrangements are synthetically useful and can lead to the formation of homoallylic products. nih.gov The stereospecificity of such reactions is highly dependent on the stability of the cyclopropylcarbinyl cation and its ability to access homoallylic structures. chemrxiv.org
Interactions with Adjacent Aromatic and Methoxy Groups
The electronic character of this compound is shaped by the cumulative effects of its substituents. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, enriching the electron density of the aromatic ring, particularly at the ortho and para positions. The cyclopropyl group also acts as an electron-donating group, capable of stabilizing adjacent positive charges through its unique orbital structure. Conversely, the aldehyde group (-CHO) is an electron-withdrawing group through both induction and resonance, deactivating the ring towards electrophilic attack.
The interplay of these electronic effects influences the molecule's reactivity. For example, the electron-donating methoxy and cyclopropyl groups can affect the reactivity of the aldehyde. Studies on para-substituted benzaldehyde (B42025) derivatives have shown that the push/pull electronic strength of substituents has a significant effect on their interaction with biological macromolecules. nih.gov In this compound, the combined electron-donating properties of the methoxy and cyclopropyl groups would influence the electron density at the carbonyl carbon of the aldehyde.
Reactions Involving the Aromatic Ring and Substituents
The substituents on the aromatic ring of this compound direct the course of further chemical transformations, including electrophilic aromatic substitution and modifications of the existing functional groups.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. youtube.com The regiochemical outcome of EAS on this compound is determined by the directing effects of the existing substituents. The methoxy group is a powerful activating group and an ortho-, para-director. The cyclopropyl group is also an activating ortho-, para-director. The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position.
Given the positions of the substituents in this compound, the powerful ortho-, para-directing influence of the methoxy group is expected to dominate. The positions ortho and para to the methoxy group are positions 1, 3, and 5. Position 5 is already occupied by the cyclopropyl group, and position 1 by the aldehyde. Therefore, electrophilic attack is most likely to occur at position 3. The directing effects are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH₃ | 2 | Activating | Ortho, Para |
| -CHO | 1 | Deactivating | Meta |
| -C₃H₅ | 5 | Activating | Ortho, Para |
Transformations of the Methoxy Group
The methoxy group in this compound can be transformed into a hydroxyl group through ether cleavage. This demethylation is a common transformation in organic synthesis. A variety of reagents can be employed for this purpose, with the choice depending on the other functional groups present in the molecule to avoid unwanted side reactions. Common reagents for the cleavage of aryl methyl ethers include strong protic acids like HBr and HI, Lewis acids such as BBr₃, and certain nucleophilic reagents.
Derivatization via Reductive Alkylation of Amines derived from the Aldehyde
The aldehyde functional group in this compound provides a versatile handle for derivatization. One of the most important reactions of aldehydes is their conversion to amines via reductive amination (also known as reductive alkylation). organic-chemistry.org This process typically involves two steps: the reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), followed by the reduction of this intermediate to the corresponding amine.
A wide range of reducing agents can be used for the reduction step, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent is often crucial for the success of the reaction, especially with sensitive substrates. For example, a simple and convenient procedure for the reductive alkylation of primary and secondary amines uses sodium borohydride in 2,2,2-trifluoroethanol. organic-chemistry.org This method is notable for not requiring a catalyst. The development of novel catalysts, such as those based on cobalt, has also expanded the scope and applicability of reductive amination. nih.gov This reaction allows for the introduction of a wide variety of alkyl and aryl groups, making it a powerful tool for the synthesis of diverse amine derivatives. nih.govresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 5 Cyclopropyl 2 Methoxybenzaldehyde
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Further research or de novo synthesis and characterization of 5-Cyclopropyl-2-methoxybenzaldehyde would be required to generate the necessary data to fulfill this request.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. The resulting spectrum provides a detailed fingerprint based on the specific chemical bonds and functional groups present. For this compound, the FT-Raman spectrum is expected to be characterized by vibrations arising from the trisubstituted benzene (B151609) ring, the aldehyde group, the methoxy (B1213986) substituent, and the cyclopropyl (B3062369) ring. ias.ac.in
Key vibrational modes can be assigned to specific functional groups with high confidence. The aldehyde group typically exhibits a strong C=O stretching vibration. The aromatic ring gives rise to several characteristic bands, including C-H stretching, C-C stretching, and various in-plane and out-of-plane bending deformations. ias.ac.in The presence of the cyclopropyl group introduces specific ring deformation and C-H stretching modes, while the methoxy group is identifiable by its characteristic C-O stretching and CH3 rocking and stretching vibrations. In aromatic aldehydes, Fermi resonance can sometimes lead to the appearance of a doublet for the C-H stretching frequency of the aldehyde group. studylib.netmissouri.edu
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Cyclopropyl & Methoxy | 3000 - 2850 |
| Aldehyde C-H Stretch | Aldehyde | 2900 - 2800 & 2800 - 2700 (Fermi Resonance) |
| Carbonyl C=O Stretch | Aldehyde | 1715 - 1680 |
| Aromatic C=C Stretch | Benzene Ring | 1625 - 1575 & 1590 - 1450 |
| C-O Stretch | Methoxy Ether | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) |
| Cyclopropyl Ring Deformation | Cyclopropyl Ring | ~1250 & ~1020 |
Correlation with Theoretical Vibrational Frequencies
To achieve a more precise assignment of the observed vibrational modes from experimental spectra, theoretical calculations are employed. Density Functional Theory (DFT) has proven to be a highly effective method for predicting the electronic structure and vibrational frequencies of molecules. researchgate.net For this compound, a computational model would be generated, and its geometry optimized to find the minimum energy conformation.
Following optimization, harmonic vibrational frequency calculations are performed. A common and reliable approach involves using the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). researchgate.net The calculated frequencies are then compared with the experimental FT-Raman data. Typically, theoretical harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations. Therefore, they are often scaled by an empirical factor to improve the correlation. The Total Energy Distribution (TED) analysis is also used to provide a quantitative assignment of each vibrational mode to specific internal coordinates of the molecule. researchgate.net
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Hypothetical Scaled Theoretical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C=O Stretch | ~1695 | ~1692 |
| Aromatic C=C Stretch | ~1580 | ~1578 |
| Aromatic C=C Stretch | ~1460 | ~1455 |
| Asymmetric C-O-C Stretch | ~1260 | ~1258 |
| Symmetric C-O-C Stretch | ~1030 | ~1027 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum is primarily influenced by the presence of chromophores, which are parts of a molecule with conjugated π systems. libretexts.org In this compound, the chromophore consists of the benzene ring conjugated with the carbonyl group of the aldehyde.
The absorption spectrum is expected to show two main types of electronic transitions:
π → π* transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems and typically result in strong absorption bands. hnue.edu.vnlibretexts.org
n → π* transitions: These are lower-energy transitions where a non-bonding electron (from the oxygen atom of the carbonyl group) is promoted to a π* anti-bonding orbital. These transitions are generally of much lower intensity (forbidden transitions) compared to π → π* transitions. hnue.edu.vnlibretexts.org
The benzene ring itself has characteristic absorptions, which are modified by the substituents. quimicaorganica.org The methoxy group (-OCH3) acts as an auxochrome, a group with non-bonding electrons that, when attached to a chromophore, can shift the absorption maximum to a longer wavelength (a bathochromic shift) and increase the absorption intensity. hnue.edu.vn The cyclopropyl group can also interact with the π system, further influencing the energy of the molecular orbitals and the resulting absorption wavelengths. youtube.com
| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | HOMO (π) → LUMO (π) | ~250 nm & ~290-300 nm | High |
| n → π | HOMO (n) → LUMO (π) | ~320-350 nm | Low |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of thermally labile or non-volatile compounds. It typically generates intact molecular ions with minimal fragmentation. For this compound (C11H12O2), ESI-MS in positive ion mode is expected to produce a prominent protonated molecular ion [M+H]+. Adduct ions, such as the sodium adduct [M+Na]+ or potassium adduct [M+K]+, may also be observed depending on the purity of the sample and solvents used. The high-resolution mass measurement from ESI-MS allows for the confirmation of the elemental composition of the molecule.
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Calculated m/z |
|---|---|---|---|
| Molecular Ion [M] | C₁₁H₁₂O₂ | 176.08373 | 176.0837 |
| Protonated Molecule [M+H]⁺ | C₁₁H₁₃O₂⁺ | 177.09101 | 177.0910 |
| Sodium Adduct [M+Na]⁺ | C₁₁H₁₂O₂Na⁺ | 199.07297 | 199.0730 |
Complementary Chromatographic Techniques (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is invaluable for analyzing complex mixtures and confirming the identity of individual components. researchgate.net An LC-MS analysis of this compound would first involve separating the compound from any impurities on an LC column.
Following separation, the compound enters the mass spectrometer, where tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the previously identified protonated molecule ([M+H]+ at m/z 177.09) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions, providing structural information. The fragmentation pattern can be predicted based on the functional groups present. Plausible fragmentation pathways for this compound include the neutral loss of carbon monoxide (CO), loss of a methyl radical (•CH3), loss of formaldehyde (B43269) (CH2O) from the methoxy group, and cleavages involving the cyclopropyl ring. Analysis of these fragments helps to confirm the connectivity of the molecule's structure. researchgate.net
| Proposed Fragment Ion | Plausible Neutral Loss | Fragment Formula | Calculated m/z |
|---|---|---|---|
| [M+H-CO]⁺ | CO | C₁₀H₁₃O⁺ | 149.0961 |
| [M+H-CH₂O]⁺ | CH₂O | C₁₀H₁₁O⁺ | 147.0805 |
| [M+H-•CH₃]⁺ | •CH₃ | C₁₀H₁₀O₂⁺ | 162.0681 |
| [M+H-C₃H₅]⁺ | •C₃H₅ (cyclopropyl) | C₈H₈O₂⁺ | 136.0524 |
| [C₇H₇O]⁺ | CO, C₃H₆ | C₇H₇O⁺ | 107.0491 |
Crystallographic Studies for Solid-State Structure Determination
The three-dimensional arrangement of molecules in a crystal lattice is fundamental to understanding a compound's physical properties. For aromatic aldehydes, this arrangement is dictated by a delicate balance of intermolecular forces.
X-ray Diffraction Analysis of Related Benzoldehyde Derivatives
X-ray crystallography is the definitive method for determining the solid-state structure of a molecule. Studies on various substituted benzaldehydes provide a framework for predicting the structural features of this compound. For instance, the crystal structure of 2-methoxybenzaldehyde, a closely related compound, has been determined, offering direct insight into the likely conformation of the methoxy and aldehyde groups relative to the benzene ring. researchgate.net
In many benzaldehyde (B42025) derivatives, the crystal packing is influenced by the interplay of substituents. rsc.orgnih.gov X-ray diffraction studies show that molecules often arrange in layered or stacked formations. rsc.orgnih.govnih.gov For example, an analysis of six different multi-substituted benzaldehydes revealed that weak intermolecular forces play a significant role in forming their supramolecular structures. rsc.orgnih.gov The position of substituents on the aromatic ring can lead to subtle but important differences in crystal packing, even between isomorphous structures. nih.gov
A summary of crystallographic data from related benzaldehyde derivatives illustrates the common parameters observed in this class of compounds.
| Compound | Crystal System | Space Group | Key Torsion Angle (°) | Reference |
| 2-methoxybenzaldehyde | Tetragonal | P 43 21 2 | C5B-C6B-O1B-C7B: 4.1(4) | researchgate.net |
| 2-bromo-4-methylbenzaldehyde | - | - | Angle between aldehyde and ring: 10.60(13) | iucr.org |
| o-nitrobenzaldehyde | - | - | Studied by X-ray and neutron diffraction | iucr.org |
Data presented is for illustrative purposes based on published research on related compounds.
Investigating Intermolecular Interactions in the Solid State
The stability of a crystal lattice is derived from a network of intermolecular interactions. In benzaldehyde derivatives, these are typically weak, non-covalent forces. rsc.orgnih.gov The carbonyl group is a key participant, frequently forming weak C–H⋯O hydrogen bonds which create diverse structural motifs, or synthons. rsc.orgnih.gov
Beyond hydrogen bonding, other interactions are crucial for consolidating the molecular assembly: rsc.orgafricaresearchconnects.com
π–π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. These interactions can be offset face-to-face or edge-to-face. iucr.org In a study of dichlorobenzaldehyde isomers, molecular stacking along a short crystallographic axis of approximately 3.8 Å was a consistent feature. nih.gov
C–H⋯π Interactions: Hydrogen atoms can interact with the electron-rich π system of the aromatic ring.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For 2-bromo-4-methylbenzaldehyde, this analysis showed that no single interaction was dominant, with the most significant contacts being H⋯H (34.6%), Br⋯H/H⋯Br (20.4%), O⋯H/H⋯O (17.1%), and C⋯H/H⋯C (13.0%). iucr.org Such analyses provide a detailed fingerprint of the forces holding the crystal together.
Chiral Analytical Techniques for Enantiomeric Purity Assessment
The compound this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and techniques for assessing enantiomeric purity are not directly applicable to the compound itself.
However, if this compound were to be used as a precursor in a synthesis to create a new chiral molecule, the resulting product would likely be a racemic mixture (containing equal amounts of both enantiomers). In such a scenario, separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, %ee) of the separated products would be a critical step, particularly in pharmaceutical development where different enantiomers can have vastly different biological activities. csfarmacie.cz
Chiral Preparative High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral preparative HPLC is a powerful and widely used technique for separating enantiomers from a racemic mixture on a scale ranging from milligrams to kilograms. nih.gov It is a preferred method due to its efficiency, reproducibility, and the ability to collect the separated, pure enantiomers for further use. chromatographyonline.com
The separation is achieved by using a chiral stationary phase (CSP). A CSP is a column packing material that is itself chiral. openochem.orgphenomenex.com When a racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP. openochem.org This process forms transient, diastereomeric complexes between each enantiomer and the stationary phase. Since diastereomers have different physical properties, they travel through the column at different rates, leading to their separation. openochem.org
Polysaccharide-based CSPs are among the most versatile and commonly used due to their broad applicability and high loading capacity. nih.gov The choice of mobile phase (the solvent that carries the mixture through the column) is also critical for achieving optimal separation.
| Component/Principle | Function in Chiral Preparative HPLC |
| Racemic Mixture | The mixture of enantiomers to be separated. |
| Chiral Stationary Phase (CSP) | A solid support with a chiral molecule bound to it; creates a chiral environment to differentiate between enantiomers. |
| Mobile Phase | A solvent system that carries the sample through the column; its composition is optimized for resolution. |
| Formation of Diastereomeric Complexes | Transient, non-covalent interaction between each enantiomer and the CSP, having different energies and stabilities. |
| Differential Retention | One enantiomer interacts more strongly with the CSP and is retained longer, while the other elutes more quickly. |
| Separated Enantiomers | Pure enantiomers are collected as they exit the column at different times (retention times). |
This technique allows for the isolation of enantiomerically pure compounds, which is essential for studying their individual properties or for use in applications where stereochemistry is critical. csfarmacie.cz
Density Functional Theory (DFT) Studies
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For this compound, specific DFT studies are not found in the available literature.
This subsection would typically detail the optimized bond lengths, bond angles, and dihedral angles of this compound as calculated by DFT methods. Such an analysis would reveal the most stable three-dimensional arrangement of the atoms in the molecule. Without specific research, these structural parameters remain undetermined from a theoretical standpoint.
A conformational analysis would investigate the different spatial orientations of the cyclopropyl and methoxy groups relative to the benzaldehyde ring. This would involve calculating the relative energies of various conformers to identify the most stable isomer and the energy barriers between different conformations. This information is currently unavailable for this compound.
DFT calculations are often employed to predict spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra. However, no such predictive data has been published for this compound.
Quantum Chemical Calculations
Further quantum chemical calculations would provide a deeper understanding of the electronic characteristics and reactivity of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. An analysis of the spatial distribution of these orbitals would highlight the likely sites for electrophilic and nucleophilic attack. For this compound, these calculations have not been reported.
An in-depth computational analysis of this compound reveals critical insights into its electronic structure, reactivity, and potential for intermolecular interactions. Through a suite of theoretical investigations, this article explores the molecule's properties from a quantum mechanical and molecular dynamics perspective.
Role As a Synthetic Intermediate and Precursor Chemistry
Building Block in Complex Molecule Synthesis
The presence of both an electrophilic aldehyde and a nucleophilic aromatic ring, adorned with a sterically demanding cyclopropyl (B3062369) group and an electron-donating methoxy (B1213986) group, makes 5-Cyclopropyl-2-methoxybenzaldehyde a valuable starting material for the synthesis of diverse and complex molecules.
Precursor for Cyclopropyl-Containing Heterocyclic Systems
The aldehyde functionality of this compound serves as a key reactive handle for the construction of various heterocyclic systems that incorporate the cyclopropyl moiety. A notable example is its potential use in multicomponent reactions to form highly substituted heterocycles. For instance, in a reaction analogous to the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, this compound could react with a primary amine, such as cyclopropylamine (B47189), and a compound containing an active methylene (B1212753) group, like rhodanine (B49660), in a one-pot synthesis. mdpi.com This would lead to the formation of a cyclopropyl-bearing thiazolidinone derivative, a scaffold of interest in medicinal chemistry.
Another potential application is in domino reactions with 1-acetylcyclopropanecarboxamides to generate highly substituted spiropiperidine-2,4-diones. While this has been demonstrated with various arylaldehydes, the presence of the cyclopropyl group on the benzaldehyde (B42025) ring would introduce an additional cyclopropyl unit into the final complex structure. wordpress.com
Intermediate in the Construction of Functionalized Aromatic Compounds
The aldehyde group of this compound can be transformed into a variety of other functional groups, enabling the synthesis of a wide range of functionalized aromatic compounds. One such transformation is the photochemical conversion of a 2-acyloxybenzaldehyde derivative, which could be prepared from this compound, into a 2-hydroxybenzofuranone. mdpi.com This type of umpolung (reactivity reversal) of the aldehyde group opens up pathways to novel heterocyclic structures.
Furthermore, the aldehyde can be converted into a more stable intermediate, such as an aluminum hemiaminal, which can then undergo cross-coupling reactions with organometallic reagents. acs.orgrug.nl This two-step, one-pot procedure allows for the introduction of various alkyl or aryl substituents at the formyl position, leading to a diverse array of ketones derived from the original aldehyde.
Generation of Advanced Synthetic Intermediates
Beyond its direct use in building complex molecules, this compound can be converted into more advanced synthetic intermediates, which then participate in further synthetic transformations.
Formation of Olefins via Wittig Reactions from Aldehyde Derivatives
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. This compound can readily undergo this reaction with a phosphonium (B103445) ylide to generate the corresponding cyclopropyl- and methoxy-substituted styrene (B11656) derivative. The general mechanism involves the attack of the ylide on the aldehyde, formation of a betaine (B1666868) intermediate, followed by ring closure to an oxaphosphetane which then decomposes to the alkene and triphenylphosphine (B44618) oxide. This transformation is highly valuable for extending carbon chains and introducing double bonds for further functionalization.
A specific example of a Wittig reaction on a related cyclopropyl aldehyde involves the reaction of 1-(p-silyloxy(TBDM)phenyl)-2-cyclopropyl-aldehyde with (methoxymethyl)triphenylphosphonium (B8745145) chloride to form an enol ether, which can then be hydrolyzed to the corresponding acetaldehyde. This demonstrates the feasibility of Wittig reactions on cyclopropyl-substituted aldehydes.
Synthesis of Chiral Intermediates for Asymmetric Transformations
The aldehyde group of this compound is a prochiral center, making it an excellent substrate for asymmetric synthesis to generate chiral intermediates. One common approach is the use of chiral auxiliaries. For example, the aldehyde could be reacted with a chiral amine to form a chiral imine, which then undergoes a diastereoselective reaction. Alternatively, the aldehyde can be a substrate in enantioselective additions of organometallic reagents in the presence of a chiral ligand.
Another powerful method is the biocatalytic reduction of the aldehyde to the corresponding alcohol using alcohol dehydrogenases. nih.govrsc.orgsigmaaldrich.com These enzymes can exhibit high enantioselectivity, providing access to chiral alcohols that are valuable building blocks for the synthesis of pharmaceuticals and other complex molecules. nih.govrsc.orgsigmaaldrich.comresearchgate.net
Application in Cascade and Domino Reactions
Cascade and domino reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. The reactivity of the aldehyde group in this compound makes it a suitable candidate to initiate such reaction sequences.
An example of a domino reaction that could be initiated by this compound is the Ramachary Reductive Coupling/Alkylation (RRC/A). wordpress.com In this four-component reaction, the aldehyde would react with an active methylene compound, a hydride donor (like a Hantzsch ester), and an alkyl halide in a one-pot process to yield a 2,2-dialkylated product. wordpress.com
Multi-Step Conversions Initiated by Aldehyde Reactivity
The aldehyde functionality of this compound is the primary site for a variety of multi-step synthetic sequences. These transformations leverage the aldehyde's electrophilicity and its ability to be easily converted into other functional groups. Such multi-step conversions are fundamental in medicinal chemistry and materials science for creating novel compounds with specific desired properties.
Common multi-step conversions starting from the aldehyde group include:
Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This two-step, one-pot reaction is a powerful method for introducing diverse amino functionalities.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene. By choosing the appropriate phosphorus ylide, both E and Z isomers of the resulting alkene can be selectively synthesized, providing access to a range of unsaturated compounds.
Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde group yields secondary alcohols. The resulting alcohol can then undergo further reactions such as oxidation to a ketone, or dehydration to an alkene.
Henry Reaction: The reaction with a nitroalkane in the presence of a base leads to the formation of a β-nitro alcohol. This intermediate can be further transformed into a variety of functional groups, including α,β-unsaturated nitro compounds, α-nitro ketones, and β-amino alcohols.
Knoevenagel Condensation: Condensation with active methylene compounds, such as malonates and cyanoacetates, in the presence of a weak base, provides access to a variety of substituted alkenes which are precursors to other functional groups.
Synthesis of Heterocycles: The aldehyde group is a key building block for the synthesis of various heterocyclic rings. For example, condensation with hydrazines can yield pyrazoles, while reaction with β-ketoesters and ammonia (B1221849) can lead to the formation of dihydropyridines (Hantzsch synthesis). A multicomponent reaction involving rhodanine and cyclopropylamine with a similar benzaldehyde derivative has been shown to produce substituted thiazolidinones. mdpi.com
A hypothetical multi-step synthesis starting from this compound is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol (B145695), Reflux | 2-(5-cyclopropyl-2-methoxybenzylidene)malononitrile |
| 2 | Michael Addition | Ethyl acetoacetate, Sodium ethoxide, Ethanol | Ethyl 2-acetyl-3-(5-cyclopropyl-2-methoxyphenyl)-4,4-dicyanobutanoate |
| 3 | Cyclization/Aromatization | Polyphosphoric acid, Heat | Substituted Naphthalene Derivative |
Chemical Library Synthesis Using this compound Core
The structural features of this compound make it an attractive scaffold for the generation of chemical libraries. A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening to identify new drug leads. The aldehyde group provides a convenient handle for introducing diversity, while the cyclopropyl and methoxy groups can be further modified to explore the chemical space around the core structure.
Parallel Synthesis Approaches
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.gov This technique is well-suited for rapidly generating a library of analogs from a common intermediate like this compound. By reacting the aldehyde with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate), a library of distinct products can be efficiently produced.
An example of a parallel synthesis approach starting from this compound is the Ugi four-component reaction. In this reaction, the aldehyde, an amine, a carboxylic acid, and an isocyanide are combined in a one-pot reaction to produce a complex α-acylamino amide. By using a diverse set of each of the four components, a large and highly diverse library can be generated.
Table of Potential Reactants for Parallel Synthesis via Ugi Reaction:
| Aldehyde | Amine | Carboxylic Acid | Isocyanide |
| This compound | Aniline | Acetic Acid | tert-Butyl isocyanide |
| This compound | Benzylamine | Benzoic Acid | Cyclohexyl isocyanide |
| This compound | Morpholine | Propionic Acid | Benzyl (B1604629) isocyanide |
| This compound | Piperidine | Butyric Acid | 1-Naphthyl isocyanide |
Combinatorial Chemistry Strategies
Combinatorial chemistry allows for the creation of even larger libraries of compounds, often as mixtures, through a process of "split-and-pool" synthesis. wikipedia.org In this strategy, a solid support (e.g., resin beads) is divided into several portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process is repeated for several steps, leading to the exponential growth of the number of unique compounds in the library.
This compound can be incorporated into a combinatorial library synthesis by first immobilizing it onto a solid support. For example, the aldehyde could be converted to an amino group via reductive amination and then attached to a resin. Subsequent reaction steps would then build upon this scaffold.
Hypothetical Combinatorial Library Synthesis Scheme:
| Step | Reaction | Building Block Set |
| 1 | Immobilization of an amino-functionalized 5-cyclopropyl-2-methoxybenzene scaffold on a solid support | - |
| 2 | Acylation (Split and Pool) | Set of 10 different acid chlorides |
| 3 | Deprotection of a second functional group on the scaffold | - |
| 4 | Sulfonylation (Split and Pool) | Set of 10 different sulfonyl chlorides |
This two-step diversification would result in a library of 100 (10 x 10) unique compounds. The identity of a "hit" compound from screening such a library can be determined through various deconvolution methods or by using encoding strategies where each bead carries a chemical tag that records its reaction history. nih.gov
Derivatives and Analogues of 5 Cyclopropyl 2 Methoxybenzaldehyde
Synthesis of Halogenated Analogues
The introduction of halogens into the structure of 5-cyclopropyl-2-methoxybenzaldehyde, either on the cyclopropane (B1198618) ring or the aromatic nucleus, can lead to analogues with modified chemical and physical properties.
The synthesis of fluorinated cyclopropanes is of significant interest as fluorine substitution can dramatically alter a molecule's properties. thieme.de Several methods have been developed for the synthesis of aryl-substituted fluorinated cyclopropanes.
One common strategy involves the cyclopropanation of a vinyl fluoride. For example, a monofluorinated cyclopropane derivative was synthesized starting from 5-fluoro-2-methoxybenzaldehyde. nih.gov The synthesis proceeded via a Wittig reaction to form an olefin, followed by bromofluorination and subsequent elimination of HBr to yield a vinyl fluoride. nih.gov This intermediate was then cyclopropanated using ethyl diazoacetate with a copper catalyst to generate the fluorinated cyclopropanecarboxylate. nih.gov
Another approach involves the difluorocyclopropanation of alkenes. researchgate.net The synthesis of aryl α,β,β-trifluorocyclopropanes has also been reported, providing a novel motif for chemical exploration. rsc.org The table below summarizes key synthetic transformations for obtaining fluorinated cyclopropanes.
| Starting Material | Reagent(s) | Product Type | Reference |
| 5-Fluoro-2-methoxybenzaldehyde | 1. Methyltriphenylphosphonium bromide; 2. NBS/Et₃N·3HF; 3. Base; 4. Ethyl diazoacetate/Cu(acac)₂ | Monofluorinated cyclopropanecarboxylate | nih.gov |
| Aryl-substituted alkenes | CF₃SiMe₃-NaI system | Trifluorocyclopropanes | researchgate.net |
| Silyl enol ethers | Simmons-Smith cyclopropanation, then Buckwald-Hartwig cross-coupling | α-Fluorocyclopropanes | researchgate.net |
| Aryl bromides | Cross-coupling with fluorinated cyclopropane precursors | Aryl-substituted fluorinated cyclopropanes | researchgate.net |
This table presents a summary of synthetic methods and does not imply a direct synthesis route from this compound.
The synthesis of brominated aromatic aldehydes can be achieved through various methods, typically involving the direct bromination of the aromatic ring. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and to avoid side reactions, such as oxidation of the aldehyde group or polybromination. acs.org
Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and bromine-1,4-dioxane complex. acs.org The direct α-bromination of aldehydes using molecular bromine can be challenging due to the corrosive nature of bromine and potential side reactions like polymerization. acs.org However, continuous flow chemistry has been shown to improve the efficiency and selectivity of this reaction. acs.org Organocatalytic methods for the enantioselective α-bromination of aldehydes have also been developed using NBS. acs.org For aromatic aldehydes specifically, reductive bromination using alkylboron dibromides has been reported. scite.ai An example of a related compound is 5-Bromo-2-methoxybenzaldehyde, which can be used in further synthetic applications. sigmaaldrich.com
The table below outlines several methods for the bromination of aldehydes.
| Substrate Type | Brominating Agent | Method | Key Features | Reference(s) |
| Aldehydes | Bromine (Br₂) | Continuous flow protocol | Improved efficiency and selectivity | acs.org |
| Aldehydes | N-Bromosuccinimide (NBS) | Organocatalysis | Enantioselective α-bromination | acs.org |
| Aromatic Aldehydes | Alkylboron dibromides | Reductive bromination | Limited to aromatic aldehydes | scite.ai |
This table illustrates general methods for aldehyde bromination and does not detail a specific synthesis for a brominated derivative of this compound.
Exploration of Ring Modifications and Isomeric Forms
Modifying the core aromatic ring or exploring its isomeric forms provides another avenue for creating analogues of this compound. This can involve altering the substitution pattern on the benzene (B151609) ring or even replacing the benzene ring with other aromatic or heterocyclic systems.
The synthesis of N-acylhydrazone derivatives, for example, demonstrates how modifications to the aldehyde group and substituents on the aromatic ring can lead to a diverse range of structures. beilstein-journals.org The properties of these derivatives are influenced by the nature of the substituents on the aldehyde-derived ring. beilstein-journals.org
Isomers of this compound, such as 2-cyclopropyl-5-methoxybenzaldehyde (B2519516), represent a fundamental structural variation. biosynth.com While having the same molecular formula, the different arrangement of substituents on the aromatic ring leads to distinct chemical and physical properties. Other related isomers include 2-hydroxy-5-methoxybenzaldehyde (B1199172) and its isomer, vanillin. wikipedia.org The synthesis of such isomers often requires different starting materials or synthetic routes. For instance, 2-hydroxy-5-methoxybenzaldehyde can be produced via the Reimer-Tiemann reaction on 4-methoxyphenol (B1676288). wikipedia.org
Furthermore, modifications can extend to the cyclopropyl (B3062369) ring itself. The introduction of a methyl group onto the cyclopropyl ring of a related hallucinogen analogue, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, resulted in two new isomeric compounds with altered biological activity profiles. nih.gov This highlights how even subtle changes to the cyclopropyl moiety can have significant effects.
Regioisomeric Cyclopropyl-Methoxybenzaldehydes
Regioisomers of this compound are compounds that share the same molecular formula but differ in the positions of the cyclopropyl and methoxy (B1213986) substituents on the benzaldehyde (B42025) core. The specific arrangement of these groups can significantly influence the molecule's physical, chemical, and biological properties. For instance, 2-cyclopropyl-5-methoxybenzaldehyde is a known regioisomer of the title compound. sigmaaldrich.comnih.gov The synthesis and availability of these isomers are crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the importance of substituent placement for a desired effect.
The table below illustrates the structural difference between this compound and one of its regioisomers.
Table 1: Comparison of Regioisomeric Cyclopropyl-Methoxybenzaldehydes
| Compound Name | Structure | CAS Number |
| This compound | 914352-37-3 | |
| 2-Cyclopropyl-5-methoxybenzaldehyde | ![]() | 1690619-66-9 |
Modifications of the Aldehyde Functionality (e.g., Carboxylic Acids, Alcohols, Amines)
The aldehyde group in this compound is a versatile functional handle for synthetic transformations, enabling its conversion into a variety of other functional groups. These modifications lead to the formation of important derivatives such as carboxylic acids, alcohols, and amines, each with distinct chemical characteristics.
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-cyclopropyl-2-methoxybenzoic acid . Standard oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid side reactions with other sensitive groups on the aromatic ring. This conversion is a fundamental step in the synthesis of esters and amides.
Reduction to Alcohol: Reduction of the aldehyde functionality yields the corresponding primary alcohol, (5-cyclopropyl-2-methoxyphenyl)methanol . This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. google.com The resulting benzyl (B1604629) alcohol is a key intermediate for the synthesis of ethers and esters. The synthesis of analogous compounds, like cyclopropyl-(5-fluoro-2-methoxyphenyl)methanol, has been documented. nih.gov
Conversion to Amine: The aldehyde can be converted to an amine, (5-cyclopropyl-2-methoxyphenyl)methanamine , through a process known as reductive amination. google.com This reaction involves the initial formation of an imine by condensation with an amine (e.g., ammonia (B1221849) or a primary amine), followed by in-situ reduction. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. This method is a cornerstone for creating new carbon-nitrogen bonds. The synthesis of structurally similar cyclopropyl-methanamine derivatives has been reported in the literature. nih.gov
The table below summarizes these key functional group transformations.
Table 2: Derivatives from Aldehyde Modification
| Starting Material | Reaction Type | Product Name | Product Structure |
| This compound | Oxidation | 5-Cyclopropyl-2-methoxybenzoic acid | ![]() |
| This compound | Reduction | (5-Cyclopropyl-2-methoxyphenyl)methanol | |
| This compound | Reductive Amination | (5-Cyclopropyl-2-methoxyphenyl)methanamine | ![]() |
Stereochemical Investigations in Derivatives
The introduction of new stereogenic centers into derivatives of this compound opens the door to the study of stereoisomerism. The synthesis and analysis of enantiomers and diastereomers are critical for understanding the three-dimensional structural requirements of molecular interactions, particularly in fields like medicinal chemistry and materials science.
Synthesis and Analysis of Enantiomers and Diastereomers
While this compound itself is achiral, its derivatives can contain one or more stereocenters. The synthesis of these stereoisomers can be achieved through various strategies, including asymmetric synthesis or the resolution of racemic mixtures.
Diastereomer Synthesis: Diastereomers can be formed when a reaction creates a new stereocenter in a molecule that already contains one. For example, a Knoevenagel condensation of this compound with an active methylene (B1212753) compound, followed by a cyclopropanation reaction (such as the Corey-Chaykovsky reaction), can generate products with multiple stereocenters. nih.gov The relative configuration of these centers defines the diastereomeric relationship. The resulting diastereomers often have different physical properties (e.g., melting point, solubility, Rf value in chromatography), which allows for their separation by techniques like column chromatography or crystallization.
Enantiomer Synthesis and Resolution: The synthesis of single enantiomers (enantioselective synthesis) can be achieved by using chiral catalysts, reagents, or auxiliaries. For instance, the asymmetric reduction of a ketone derivative or the asymmetric addition of an organometallic reagent to the aldehyde could yield an enantiomerically enriched alcohol. rsc.org Alternatively, a racemic mixture of a chiral derivative (e.g., 5-cyclopropyl-2-methoxybenzoic acid) can be separated into its constituent enantiomers through resolution. A common method involves forming diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base, such as cinchonine (B1669041) or cinchonidine. mdpi.com These diastereomeric salts can then be separated by fractional crystallization, followed by acidification to recover the pure enantiomers of the acid.
Absolute Stereochemistry Determination
Once enantiomers or diastereomers have been synthesized and separated, determining their absolute stereochemistry (the R/S configuration at each stereocenter) is a crucial final step.
X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. If a suitable single crystal of a chiral derivative (or a co-crystal with a molecule of known absolute configuration) can be grown, the diffraction data can be used to solve its three-dimensional structure unambiguously.
Spectroscopic and Chiroptical Methods: When X-ray crystallography is not feasible, spectroscopic methods are employed. One common approach is to convert the enantiomers into diastereomeric derivatives by reacting them with a chiral derivatizing agent of known absolute configuration. The resulting diastereomers can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial environments of the nuclei in the diastereomers often lead to distinguishable chemical shifts in the NMR spectrum, which can sometimes be correlated to the absolute configuration based on established models. Furthermore, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are powerful tools. The ORD/CD spectra of an unknown compound can be compared to those of structurally related compounds whose absolute configurations have been previously established, allowing for a confident assignment. whiterose.ac.uk
Conclusion and Future Research Directions
Summary of Key Findings and Current Understanding
5-Cyclopropyl-2-methoxybenzaldehyde is a unique aromatic aldehyde with a combination of functional groups that suggest a rich chemical reactivity. While its synthesis is achievable through established organic chemistry methods, detailed studies on its specific properties and applications are not widely available in the public domain. The importance of its constituent parts, the cyclopropyl (B3062369) ring and the methoxybenzaldehyde core, in medicinal chemistry and materials science is well-established.
Unexplored Research Avenues and Challenges
A significant area for future research is the thorough characterization of the physicochemical and spectroscopic properties of this compound. Furthermore, exploring its reactivity in a variety of organic transformations could unveil novel synthetic pathways and lead to the creation of new and interesting molecules. A key challenge will be to develop efficient and scalable synthetic routes to make this compound more accessible for research purposes.
Potential for Advanced Synthetic Methodologies
The synthesis of this compound could benefit from the application of modern synthetic techniques. This includes the use of multicomponent reactions, which can increase efficiency and reduce waste, as has been demonstrated for related compounds. mdpi.com Catalytic methods, particularly those involving transition metals, could also offer more direct and selective routes to this and similar molecules.
Integration with Emerging Computational and Spectroscopic Techniques
Computational modeling can play a crucial role in predicting the properties and reactivity of this compound, guiding experimental work. Advanced spectroscopic techniques, such as 2D NMR, will be invaluable for the unambiguous structural confirmation of its derivatives and for studying its interactions with biological targets or material matrices. The integration of these techniques will be essential for unlocking the full potential of this intriguing chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



